2-{[5-(3-chlorophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-1-(4-methylpiperidin-1-yl)ethan-1-one
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Description
The compound appears to contain a 1,3,4-oxadiazole ring and a 3-chlorophenyl group. The 1,3,4-oxadiazole ring is a heterocyclic five-membered ring that possesses two carbons, one oxygen atom, two nitrogen atoms, and two double bonds . The 3-chlorophenyl group is a phenyl group with a chlorine atom attached to the third carbon .
Molecular Structure Analysis
The 1,3,4-oxadiazole ring is planar and aromatic, which means it is stable and can participate in π-π stacking interactions . The 3-chlorophenyl group is also planar and aromatic, and the chlorine atom can participate in halogen bonding .
Chemical Reactions Analysis
1,3,4-Oxadiazoles can undergo a variety of reactions, including nucleophilic substitution, electrophilic substitution, and cycloaddition . The 3-chlorophenyl group can also undergo various reactions, most notably nucleophilic aromatic substitution .
Mechanism of Action
Target of Action
Compounds with similar structures, such as those containing1,3,4-oxadiazole and thiazole rings, have been reported to exhibit diverse biological activities. They interact with a variety of targets, including enzymes, receptors, and proteins, to exert their effects.
Mode of Action
Based on the structural similarity to other1,3,4-oxadiazole and thiazole derivatives, it can be inferred that the compound may interact with its targets through non-covalent interactions such as hydrogen bonding, hydrophobic interactions, and π-π stacking. These interactions can lead to changes in the conformation or activity of the target, thereby modulating its function.
Biochemical Pathways
For instance, 1,3,4-oxadiazole derivatives have shown various biological activities such as antibacterial, anti-mycobacterial, antitumor, anti-viral, and antioxidant activity . Similarly, thiazole derivatives have demonstrated antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic activities .
Pharmacokinetics
Compounds with similar structures, such as those containing1,3,4-oxadiazole and thiazole rings, are known to exhibit good absorption and distribution profiles, moderate metabolism, and efficient excretion. These properties contribute to their bioavailability and therapeutic efficacy.
Result of Action
Based on the reported activities of similar compounds, it can be inferred that this compound may exert a range of effects at the molecular and cellular levels, including modulation of enzyme activity, alteration of signal transduction pathways, and induction of cell death in certain cell types .
Future Directions
Properties
IUPAC Name |
2-[[5-(3-chlorophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]-1-(4-methylpiperidin-1-yl)ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18ClN3O2S/c1-11-5-7-20(8-6-11)14(21)10-23-16-19-18-15(22-16)12-3-2-4-13(17)9-12/h2-4,9,11H,5-8,10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QSFPQIGYRXLNGD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C(=O)CSC2=NN=C(O2)C3=CC(=CC=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18ClN3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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